Ethyl-5-isopropyl-isoxazole-4-carboxylate
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Overview
Description
Ethyl-5-isopropyl-isoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one nitrogen and one oxygen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-5-isopropyl-isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl-5-isopropyl-isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted isoxazole derivatives .
Scientific Research Applications
Ethyl-5-isopropyl-isoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl-5-isopropyl-isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor pathways .
Comparison with Similar Compounds
Isoxazole: The parent compound with a similar ring structure.
Oxazole: An analog with the nitrogen atom in a different position.
Pyrrole: An analog without the oxygen atom.
Uniqueness: Ethyl-5-isopropyl-isoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-propan-2-yl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-12-9(11)7-5-10-13-8(7)6(2)3/h5-6H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGRQPLUIICKOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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